molecular formula C18H15N5S B2807100 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863452-99-7

3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2807100
CAS No.: 863452-99-7
M. Wt: 333.41
InChI Key: QJGPFPPKNISOSW-UHFFFAOYSA-N
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Description

3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H15N5S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Biomedical Significance

Pyrimidine derivatives, including structures related to "3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine," have a profound impact on the field of medicinal chemistry due to their wide range of biological activities. These compounds are explored for their potential in various therapeutic areas, such as anticancer, antibacterial, antifungal, antiviral, and CNS (central nervous system) activities.

  • Biological and Medicinal Applications : Pyrimidine derivatives are essential in developing optical sensors and have significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, illustrating their versatility beyond therapeutic uses (Jindal & Kaur, 2021).

  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of pyrimidine ligands, particularly in the context of uridine and thymidine phosphorylases, underscores their potential for the rational design of new inhibitors, highlighting the chemical versatility and application breadth of pyrimidine derivatives in therapeutic development (Niedzwicki et al., 1983).

  • Optoelectronic Materials : The integration of pyrimidine rings into π-extended conjugated systems for optoelectronic materials development demonstrates their utility in fabricating materials for organic light-emitting diodes (OLEDs) and solar cells. This area of research opens new avenues for the application of pyrimidine derivatives beyond traditional medicinal purposes (Lipunova et al., 2018).

  • Synthesis Using Hybrid Catalysts : The exploration of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds emphasizes the evolving methodologies in medicinal chemistry aimed at developing new therapeutic agents. This research area focuses on the innovative use of organocatalysts, metal catalysts, and nanocatalysts to create structurally diverse pyrimidine derivatives with potential medicinal applications (Parmar et al., 2023).

  • CNS Acting Drugs : The identification of functional chemical groups within pyrimidine derivatives that may serve as lead molecules for CNS activity underscores their potential in developing novel therapeutic agents for treating CNS disorders. This research highlights the versatility of pyrimidine derivatives in addressing various CNS-related therapeutic needs (Saganuwan, 2017).

  • Anti-inflammatory Properties : Pyrimidines exhibit potent anti-inflammatory effects by inhibiting vital inflammatory mediators, demonstrating their therapeutic potential in treating inflammatory conditions. This area of research provides insights into the structural requirements for enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Properties

IUPAC Name

3-benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-3-7-14(8-4-1)11-23-17-16(21-22-23)18(20-13-19-17)24-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGPFPPKNISOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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